Tgfbr1-IN-1
Description
Significance of TGFBR1 in Cellular Regulation
TGFBR1 plays a fundamental role in cellular regulation by acting as a key component of the TGF-β signaling cascade uniprot.orgmedlineplus.govnumberanalytics.com. Upon binding of TGF-β ligands (TGFB1, TGFB2, TGFB3) to the TGF-β type II receptor (TGFBR2), TGFBR1 is recruited and activated through phosphorylation by TGFBR2 uniprot.orgspandidos-publications.comnih.govnih.gov. This activation initiates a signaling cascade, primarily through the phosphorylation of Smad proteins (Smad2 and Smad3), which then complex with Smad4 and translocate to the nucleus to regulate gene expression uniprot.orgmedlineplus.govspandidos-publications.com.
The TGF-β/TGFBR1 pathway influences a wide spectrum of cellular functions, including:
Cell Proliferation and Differentiation: TGFBR1 signaling can inhibit cell proliferation and promote cell differentiation in various cell types uniprot.orgmedlineplus.govnumberanalytics.com.
Extracellular Matrix Production: It plays a role in the production and remodeling of the extracellular matrix, which is crucial for tissue structure and repair uniprot.orgnumberanalytics.com.
Cellular Processes: The pathway is involved in cell cycle arrest, cell migration, wound healing, immunosuppression, and apoptosis uniprot.orgwikipedia.orgmedlineplus.gov.
Epithelial-Mesenchymal Transition (EMT): TGFBR1 is implicated in regulating EMT, a process critical for development and implicated in cancer metastasis uniprot.orgspandidos-publications.comfrontiersin.org.
Dysregulation of TGFBR1 signaling has been linked to numerous pathological conditions, including fibrotic diseases, autoimmune disorders, and various types of cancer uniprot.orgnumberanalytics.comspandidos-publications.commedchemexpress.comacs.org. For instance, mutations in the TGFBR1 gene are associated with Loeys-Dietz syndrome, a connective tissue disorder affecting blood vessels and the skeleton wikipedia.orgmedlineplus.govgenecards.orgmaayanlab.cloud. In cancer, altered TGFBR1 activity can promote tumor cell proliferation, migration, and metastasis spandidos-publications.comfrontiersin.org.
Overview of TGFBR1 as a Research Target
Given its central role in diverse physiological and pathological processes, TGFBR1 is a significant target for therapeutic intervention uniprot.orgspandidos-publications.comfrontiersin.orgmedchemexpress.comacs.orgnih.gov. The ability of TGFBR1 to influence cell growth, survival, and tissue remodeling makes it a prime candidate for developing treatments for diseases characterized by aberrant TGF-β signaling.
Key areas where TGFBR1 inhibition is being explored include:
Cancer Therapy: Targeting TGFBR1 can inhibit tumor growth, invasion, metastasis, and immune evasion, making it a promising strategy in immuno-oncology and in combination with other cancer therapies spandidos-publications.comfrontiersin.orgacs.orgnih.govresearchgate.netaacrjournals.org.
Fibrotic Diseases: The pathway's role in extracellular matrix production makes TGFBR1 inhibitors candidates for treating fibrotic conditions numberanalytics.commedchemexpress.com.
Inflammatory and Autoimmune Diseases: Modulation of TGF-β signaling by targeting TGFBR1 may offer therapeutic benefits in inflammatory and autoimmune disorders numberanalytics.commedchemexpress.com.
Cardiovascular Diseases: TGFBR1's involvement in vascular smooth muscle cell proliferation and extracellular matrix remodeling highlights its potential relevance in cardiovascular health numberanalytics.com.
The development of small molecule inhibitors that selectively target the kinase activity of TGFBR1 is a major focus of research. These inhibitors aim to block the downstream signaling cascade, thereby mitigating the pathological effects driven by TGFBR1 overactivation or dysregulation frontiersin.orgacs.orgresearchgate.netdcchemicals.commedchemexpress.commdpi.comacs.org.
Contextualizing Tgfbr1-IN-1 within TGFBR1 Inhibitor Research
This compound is identified as a specific inhibitor of ALK5 (TGFBR1) medchemexpress.comdcchemicals.com. It is derived from patent WO2018004290A1, specifically listed as Compound 33 within that patent medchemexpress.com. Research indicates that this compound exhibits an IC50 value in the range of 10-100 nM, signifying its potency in inhibiting TGFBR1 kinase activity medchemexpress.com.
As a TGFBR1 inhibitor, this compound fits into the broader strategy of targeting the TGF-β-Smad signaling pathway, which is a recognized approach for treating various malignancies frontiersin.org. Inhibitors of TGFBR1, including this compound, are being investigated for their potential to block the aberrant signaling that drives disease progression in conditions like cancer and fibrosis frontiersin.orgmedchemexpress.comacs.org. The development of such inhibitors is crucial for advancing therapeutic options for diseases where TGF-β signaling is dysregulated frontiersin.org.
While specific clinical applications for this compound are not detailed in the provided search results, its classification as an ALK5 inhibitor places it within the active area of research focused on modulating TGF-β signaling for therapeutic benefit. The scientific community continues to explore the efficacy and selectivity of various TGFBR1 inhibitors, aiming to develop agents with potent activity and favorable safety profiles for treating a range of human diseases.
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzothiazol-6-yl)-N-(4-hydroxyphenyl)-1-(6-methylpyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAJXDPYPCGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biochemical Mechanisms of Tgfbr1
Post-Translational Modifications and Regulation of TGFBR1 Activity
Regulation by Non-coding RNAs
MicroRNAs
Research indicates that various miRNAs, such as miR-98-5p, miR-665, miR-140-5p, miR-130a-3p, miR-101, miR-183, and miR-4458, can target and regulate TGFBR1 expression or activity in different cellular contexts frontiersin.orgmdpi.comnih.govnih.govabclonal.comfrontiersin.orggenscript.commdpi.comnih.govnih.govtandfonline.comresearchgate.netsciencechina.cnfrontiersin.orggenecards.orgoup.comdovepress.comnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govtandfonline.comnih.gov. However, the direct involvement or modulation of these specific miRNAs by the compound Tgfbr1-IN-1 has not been reported in the retrieved literature.
Long Non-coding RNAs
Long non-coding RNAs (lncRNAs) such as ANRIL, SBF2-AS1, and lnc-DANCR have been shown to influence TGFBR1-mediated signaling through various mechanisms, including acting as competing endogenous RNAs (ceRNAs) or modulating receptor stability mdpi.comnih.govujms.netmybiosource.comnih.gov. Nevertheless, specific research detailing the interaction of this compound with these lncRNAs is absent in the provided search results.
Functional Roles of Tgfbr1 in Biological Processes Preclinical Research
Regulation of Cell Proliferation and Growth Arrest
TGFBR1 signaling is a well-established regulator of cell proliferation, often acting as a tumor suppressor in normal and early-stage cancer cells by inducing cell cycle arrest. nih.govmdpi.com Preclinical studies using TGFBR1 inhibitors have demonstrated that blocking this pathway can have varied effects depending on the cellular context.
In many cancer cell lines, particularly those with specific genetic mutations, inhibition of TGFBR1 can suppress proliferation. For instance, cancer cells with mutant BRAF have shown dependence on TGF-β signaling for growth, and treatment with a TGFBR1 inhibitor universally inhibited these cells. nih.gov Similarly, in high-grade serous ovarian cancer (HGSOC) cell lines, a TGFBR1 inhibitor, LY2157299, was found to inhibit cell proliferation. mdpi.com In gastric cancer cells, another compound, Isoliensinine (ISO), was shown to suppress proliferation by directly targeting TGFBR1. frontiersin.org
Conversely, in some advanced cancers, TGF-β signaling can switch from a tumor-suppressive to a pro-tumorigenic role, and its inhibition can be beneficial. In certain breast and colorectal cancer cells, a specific variant of TGFBR1 (TGFBR1*6A) was found to convert TGF-β's growth-inhibitory signals into growth-stimulatory ones. nih.gov The inhibition of TGFBR1 signaling has also been shown to impede the development of renal fibrosis by affecting the proliferation of kidney tubular epithelial cells. ijbs.com
Table 1: Effects of TGFBR1 Inhibition on Cell Proliferation in Preclinical Models
| Cell/Tumor Type | Inhibitor/Method | Observed Effect | Reference |
|---|---|---|---|
| BRAF-mutant cancer cells | TGFBR1 small molecule inhibitor | Universal inhibition of growth | nih.gov |
| High-Grade Serous Ovarian Cancer (HGSOC) | LY2157299 | Inhibition of proliferation | mdpi.com |
| Gastric Cancer | Isoliensinine (ISO) | Inhibition of proliferation | frontiersin.org |
| Kidney Tubular Epithelial Cells | IN-1130 | Deregulated proliferation and cell cycle arrest | ijbs.com |
| Breast Tumor Cells | TGFBR1 blockade | Inhibition of tumor cell growth | nih.gov |
Cell Differentiation and Maturation
TGFBR1 signaling is a crucial regulator of cellular differentiation and maturation across various cell types. ptglab.comnumberanalytics.com Preclinical research using inhibitors has provided insights into how TGFBR1 orchestrates these processes.
In the context of cancer, TGFBR1 signaling can influence the differentiation state of tumor cells. For example, in breast epithelial cells, sustained co-cultivation with human placenta-derived MSCs enhances TGFBR1 signaling, leading to differentiation. nih.gov TGF-β signaling is also known to promote the differentiation of T helper 17 (Th17) cells, which can drive cancer progression. mdpi.com
In non-cancerous contexts, TGFBR1 plays a vital role in normal development and tissue homeostasis. Studies on female reproductive tract development have shown that conditional knockout of Tgfbr1 leads to dysregulation of several cell differentiation genes, resulting in structural and functional defects. plos.org Furthermore, TGFBR1 signaling is involved in the differentiation of vascular smooth muscle cells and chondrocytes. plos.orgresearchgate.net Inhibition of TGFBR1 has been shown to block TGFβ-induced chondrogenesis. nih.gov
Table 2: Role of TGFBR1 Signaling in Cell Differentiation
| Cell Type | Context | Role of TGFBR1 Signaling | Reference |
|---|---|---|---|
| Breast Epithelial Cells | Cancer | Promotes differentiation | nih.gov |
| T helper 17 (Th17) cells | Cancer | Promotes differentiation | mdpi.com |
| Female Reproductive Tract Cells | Development | Regulates differentiation genes | plos.org |
| Vascular Smooth Muscle Cells | Development | Regulates differentiation | plos.org |
| Chondrocytes | Development | Promotes differentiation | researchgate.net |
Cell Migration and Motility
TGFBR1 signaling is a key modulator of cell migration and motility, processes that are fundamental to both normal development and pathological conditions like cancer metastasis. frontiersin.orgnumberanalytics.com Preclinical studies using TGFBR1 inhibitors have consistently demonstrated the pathway's role in promoting cell movement.
In various cancer models, inhibition of TGFBR1 has been shown to reduce cell migration and invasion. In high-grade serous ovarian cancer (HGSOC) cells, the TGFBR1 inhibitor LY2157299 effectively inhibited migration and invasion. mdpi.com Similarly, in gastric cancer cells, Isoliensinine (ISO) was found to suppress migration and invasion by targeting TGFBR1. frontiersin.org Studies using zebrafish xenograft models of melanoma also showed that both TGFBR1 inhibitors and shRNA knockdown of the receptor reduced melanoma cell migration. nih.gov This highlights the potential of TGFBR1 inhibitors in targeting metastatic outgrowth. nih.gov
The role of TGFBR1 in cell motility is not limited to cancer. In the context of female reproductive tract development, conditional knockout of Tgfbr1 led to the dysregulation of genes associated with cell migration. plos.org Furthermore, TGFBR1 signaling is involved in the migration of vascular smooth muscle cells, a process stimulated by arterial injury. researchgate.net
Table 3: Impact of TGFBR1 Inhibition on Cell Migration and Motility
| Cell/Tumor Type | Inhibitor/Method | Observed Effect on Migration/Motility | Reference |
|---|---|---|---|
| High-Grade Serous Ovarian Cancer (HGSOC) | LY2157299 | Inhibition | mdpi.com |
| Gastric Cancer | Isoliensinine (ISO) | Inhibition | frontiersin.org |
| Melanoma | TGFBR1 inhibitor / shRNA | Reduction | nih.gov |
| Pancreatic and Breast Cancer Cells | Antibody-mediated neutralization of TGFβ | Increased migration | mdpi.com |
| Vascular Smooth Muscle Cells | TGF-β1 stimulation | Stimulation | researchgate.net |
Apoptosis and Controlled Cell Death
TGFBR1 signaling has a dual role in regulating apoptosis, or programmed cell death. In normal and early-stage cancer cells, it often acts as a pro-apoptotic signal, thereby preventing uncontrolled cell proliferation. nih.govmdpi.com However, in advanced cancers, this function can be lost or altered.
Preclinical studies have shown that TGF-β can induce apoptosis through various mechanisms. In lymphoid cells, TGF-β1 induces caspase-dependent apoptosis. nih.gov The process can involve the modulation of pro- and anti-apoptotic proteins from the Bcl family and can be mediated by Smad proteins. researchgate.net In some contexts, TGF-β-induced apoptosis involves the activation of the JNK/p38 cascade. researchgate.netoup.com
In the context of cancer therapy, the pro-apoptotic effects of TGF-β signaling can be exploited. For instance, in hepatocellular carcinoma (HCC) cells, combining the multikinase inhibitor sorafenib (B1663141) with a TGF-β inhibitor was shown to potentiate sorafenib's effects by increasing apoptosis. frontiersin.org Conversely, in certain EGFR-mutant cancers, TGF-β can activate AKT in an EGFR-independent manner to inhibit apoptosis, contributing to treatment resistance. frontiersin.org
Table 4: TGFBR1 Signaling and Apoptosis
| Cell Type | Condition | Mechanism/Effect | Reference |
|---|---|---|---|
| Lymphoid Cells | TGF-β1 treatment | Caspase-dependent apoptosis | nih.gov |
| Various Cell Types | TGF-β stimulation | Modulation of Bcl family proteins, JNK/p38 activation | researchgate.net |
| Hepatocellular Carcinoma (HCC) | Sorafenib + TGF-β inhibitor | Increased apoptosis | frontiersin.org |
| EGFR-mutant Cancers | Cetuximab and TKI treatment | Inhibition of apoptosis via AKT activation | frontiersin.org |
| Anaplastic Thyroid Carcinoma (ATC) cells | TGF-β1 treatment | Promotes apoptosis via TGF-β/ERK1/2/NF-κB/PUMA signaling | nih.gov |
Extracellular Matrix (ECM) Production and Remodeling
TGFBR1 signaling is a master regulator of extracellular matrix (ECM) production and remodeling, processes that are critical for tissue architecture and function, but also central to the development of fibrosis and the tumor microenvironment. numberanalytics.compliantrx.com
TGF-β1, acting through TGFBR1, is a potent stimulator of the synthesis of key ECM components, including various types of collagen and fibronectin. researchgate.netresearchgate.net This is a fundamental aspect of normal wound healing. ptglab.com However, excessive and sustained activation of this pathway leads to fibrosis, a pathological accumulation of ECM that can impair organ function. pliantrx.com Pharmacological inhibition of TGFBR1 has been shown to prevent or attenuate fibrosis in preclinical models of lung, liver, heart, and kidney disease. pliantrx.com
In the context of cancer, TGFBR1-mediated ECM remodeling contributes to creating a supportive tumor microenvironment. spandidos-publications.com This can promote tumor cell migration and invasion. mdpi.com For example, in adipose tissue, TGF-β1 signaling has been shown to link ECM remodeling to intracellular lipogenesis. nih.gov
Table 5: TGFBR1's Role in Extracellular Matrix (ECM) Dynamics
| Process | Key ECM Components Involved | Cellular Context | Consequence of TGFBR1 Activation | Reference |
|---|---|---|---|---|
| ECM Production | Collagen, Fibronectin, Laminin | Vascular Smooth Muscle Cells, Luteal Fibroblasts | Increased synthesis | researchgate.netresearchgate.net |
| Fibrosis | Collagen, Fibronectin | Lung, Liver, Heart, Kidney | Pathological ECM accumulation | pliantrx.com |
| Tumor Microenvironment Remodeling | Collagen | Cancer-Associated Fibroblasts | Creation of a supportive niche for tumor cells | mdpi.com |
| Adipose Tissue Remodeling | Collagens | Adipocytes | Links ECM remodeling to lipogenesis | nih.gov |
Epithelial-Mesenchymal Transition (EMT) Modulation
Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic features and acquire mesenchymal properties, including increased motility and invasiveness. mdpi.com TGFBR1 signaling is a potent inducer of EMT, a process that is crucial for embryonic development and wound healing, but is also hijacked by cancer cells to promote metastasis. frontiersin.orgaacrjournals.org
In numerous preclinical cancer models, TGF-β signaling through TGFBR1 has been shown to drive EMT. This involves the upregulation of mesenchymal markers like N-cadherin and vimentin, and the downregulation of epithelial markers such as E-cadherin. mdpi.com For instance, in hepatocellular carcinoma (HCC) cells, forced overexpression of miR-4458, which targets TGFBR1, inhibited EMT. oup.com Similarly, in breast cancer cells, the deubiquitinase USP11 was found to enhance TGFβ-induced EMT. aacrjournals.org The inhibition of TGFBR1 has been shown to suppress the transcriptional program associated with EMT. researchgate.net
The induction of EMT by TGFBR1 is mediated by both Smad-dependent and Smad-independent signaling pathways. frontiersin.org The Smad pathway involves the regulation of transcription factors like Snail and ZEB1/2, while Smad-independent pathways can involve the RhoA/ROCK pathway, which regulates cytoskeleton remodeling. frontiersin.orgfrontiersin.org
Table 6: Modulation of Epithelial-Mesenchymal Transition (EMT) by TGFBR1
| Cancer Type | Modulator of TGFBR1-induced EMT | Effect on EMT | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | miR-4458 (targets TGFBR1) | Inhibition | oup.com |
| Breast Cancer | USP11 | Enhancement | aacrjournals.org |
| Breast Cancer | A83-01 (TGFBR1 inhibitor) | Suppression | researchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | TGF-β/SMAD signaling | Induction (contributes to TKI resistance) | frontiersin.org |
| Gastric Cancer | Isoliensinine (ISO) | Suppression | frontiersin.org |
Immunosuppression and Immune Response Modulation
TGFBR1 signaling plays a profound role in modulating the immune system, often acting as a potent immunosuppressant. ptglab.comfrontiersin.org This function is critical for maintaining immune homeostasis and preventing autoimmunity, but it is also exploited by tumors to evade immune surveillance. mdpi.comnih.gov
TGF-β, through TGFBR1, affects a wide range of immune cells. It can inhibit the maturation and function of dendritic cells (DCs), thereby reducing antigen presentation. nih.gov It also suppresses the cytotoxic activity of CD8+ T cells and natural killer (NK) cells. mdpi.commdpi.com Furthermore, TGF-β promotes the differentiation of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment. mdpi.comfrontiersin.org
In the context of cancer immunotherapy, the immunosuppressive effects of TGFBR1 signaling are a major hurdle. Blockade of TGF-β signaling has been shown to enhance anti-tumor immune responses. mdpi.com For example, inhibiting TGFBR1 in CD8+ T cells led to increased rejection of implanted colon cancer cells. nih.gov Combining TGF-β inhibitors with immune checkpoint blockade therapies, such as anti-PD-1, has shown promise in preclinical models by reversing the immunosuppressive state and promoting tumor regression. mdpi.comfrontiersin.org
Table 7: Immunosuppressive Functions of TGFBR1 Signaling
| Immune Cell Type | Effect of TGFBR1 Signaling | Consequence in Cancer | Reference |
|---|---|---|---|
| Dendritic Cells (DCs) | Inhibition of maturation and function | Reduced anti-tumor immune priming | nih.gov |
| CD8+ T Cells | Suppression of cytotoxic function | Impaired killing of tumor cells | mdpi.commdpi.com |
| Natural Killer (NK) Cells | Suppression of cytotoxic function | Impaired killing of tumor cells | mdpi.com |
| Regulatory T cells (Tregs) | Promotion of differentiation | Enhanced immunosuppression in the tumor microenvironment | mdpi.comfrontiersin.org |
| Neutrophils | Chemotactic recruitment | Promotion of tumor development and metastasis | nih.gov |
Stem Cell Regulation (e.g., mesenchymal stem cell proliferation, satellite cells)
The transforming growth factor-beta receptor 1 (TGFBR1) plays a critical, context-dependent role in the regulation of various stem cell populations, notably mesenchymal stem cells (MSCs) and satellite cells. Its signaling is integral to processes of proliferation, differentiation, and tissue regeneration.
Mesenchymal Stem Cell (MSC) Regulation: TGFBR1 is a key mediator in controlling mesenchymal cell proliferation and differentiation. uniprot.orguniprot.org The TGF-β signaling pathway, initiated by ligands like TGF-β1 binding to receptors including TGFBR1, regulates a wide array of MSC functions. frontiersin.org MSCs themselves secrete TGF-β1, which is involved in their immunomodulatory capabilities, such as suppressing T-cell proliferation. oncotarget.com Research has shown that TGF-β1 pretreatment can enhance MSC adhesion and migration, crucial functions for wound healing, through pathways involving focal adhesion kinase (FAK). frontiersin.org
In the context of differentiation, TGF-β family signaling pathways are pivotal in guiding MSC lineage commitment towards osteoblasts, chondrocytes, myoblasts, and adipocytes. nih.gov For instance, studies in postmenopausal osteoporosis mouse models suggest that certain microRNAs, like let-7a-5p, may inhibit the osteogenic differentiation of bone marrow MSCs by regulating TGFBR1. nih.gov Furthermore, in the setting of diabetic nephropathy, TGFBR1 has been shown to promote the proliferation of mesangial cells, a process that can be inhibited by TGFBR1 inhibitors. ijpsonline.com
Satellite Cell Regulation: Satellite cells, the resident stem cells of skeletal muscle, are essential for muscle growth and regeneration. TGF-β signaling, mediated through receptors like TGFBR1 and ACVR1B, is a negative regulator of muscle growth. biorxiv.orgelifesciences.org Preclinical studies using muscle-specific knockout mice have demonstrated that while the individual knockout of Tgfbr1 or Acvr1b has minimal effect on muscle mass, the simultaneous knockout of both receptors leads to significant muscle hypertrophy. biorxiv.orgelifesciences.orgelifesciences.org This hypertrophic effect is associated with an increase in the number of satellite cells and improved muscle regeneration following injury. biorxiv.orgresearchgate.netnih.gov The combined receptor knockout was found to accelerate regeneration after cardiotoxin-induced injury by stimulating myogenic differentiation. biorxiv.orgnih.gov These findings indicate a synergistic and redundant function of TGFBR1 and ACVR1B in regulating myofiber size and satellite cell dynamics. biorxiv.orgelifesciences.org
Table 1: Summary of TGFBR1's Role in Stem Cell Regulation (Preclinical Research)
| Cell Type | TGFBR1 Function | Key Findings | Model System | Citations |
|---|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Regulates proliferation, differentiation, and immunomodulation. | Controls commitment to osteoblast, chondrocyte, and other lineages. nih.gov Mediates immunosuppressive effects on T-cells. oncotarget.com | In vitro, Mouse models | uniprot.orgoncotarget.comnih.gov |
| Satellite Cells | Negative regulator of muscle growth; regulates cell number and differentiation. | Simultaneous knockout with Acvr1b leads to muscle hypertrophy, increased satellite cell numbers, and enhanced regeneration. biorxiv.orgelifesciences.org | Mouse models (muscle-specific knockout) | biorxiv.orgelifesciences.orgresearchgate.netnih.gov |
| Osteoprogenitors | Modulates osteogenic differentiation. | Regulation by microRNAs (e.g., let-7a-5p) can inhibit osteogenesis. nih.gov | Mouse models | nih.gov |
Organ Development and Homeostasis (e.g., embryonic lung, heart valve, spinal cord, female reproductive tract)
TGFBR1-mediated signaling is indispensable for the proper development and lifelong maintenance of numerous organ systems. Its precise, context-specific activity is crucial for morphogenesis, tissue integrity, and function.
Embryonic Lung Development: During embryonic development, TGF-β signaling is a critical regulator of lung morphogenesis. atsjournals.org The TGFBR1 receptor is expressed in both the epithelium and mesenchyme of the developing lung. nih.gov Its expression patterns are dynamically regulated throughout the different stages of lung development, from the embryonic to the alveolar stages. atsjournals.orgnih.gov Studies in fetal rat lungs revealed that TGFBR1 mRNA is present early in development, with intense signals in the epithelial lining of developing bronchi and later increasing in the mesenchymal tissue. nih.gov This signaling pathway is essential for the epithelial-mesenchymal interactions that drive lung branching morphogenesis and alveologenesis. mdpi.com Disruption of this pathway, either through inhibition or overexpression, leads to significant defects in lung formation, including altered airway branching and disrupted alveolarization. atsjournals.orgresearchgate.net A single-cell atlas of human fetal lungs identified TGFBR1 expression in the distal airway epithelium, highlighting its role in this specific cell population during development. biorxiv.org
Heart Valve Development: TGFBR1 plays a crucial role in cardiogenesis, particularly in the formation of heart valves. oup.com Human genetic studies have linked mutations in TGFBR1 to congenital heart defects and syndromes such as Loeys-Dietz syndrome, which is often associated with bicuspid aortic valve and thoracic aortic aneurysms. frontiersin.orgresearchgate.netimrpress.com Animal models support this, where, for example, a constitutively activated TGFBR1 in the myocardium of transgenic mice resulted in the arrest of heart development. oup.com TGFBR1 is part of a complex signaling network, including NOTCH and other TGF-β pathway members, that orchestrates the endothelial-to-mesenchymal transition (EMT), a fundamental process in forming the endocardial cushions that develop into mature heart valves. researchgate.net However, one study investigating sporadic (non-syndromic) bicuspid aortic valve found that mutations in TGFBR1 and TGFBR2 were rare causes of this specific condition. nih.gov
Spinal Cord Development: The development of the spinal cord is another process intricately regulated by TGFBR1 signaling. TGFBR1 is a key component of a developmental module that controls the transition from trunk to tail elongation in vertebrate embryos. biorxiv.orgunl.pt It is involved in the generation of the spinal cord and paraxial mesoderm from neuromesodermal progenitors located in the tail bud. unl.pt Studies in chick embryos have shown that premature activation of Tgfbr1 signaling in the developing neural tube can suppress the generation of early-born neurons and promote a premature switch to later-born cell types, such as oligodendrocyte precursors in the spinal cord. researchgate.net In the adult central nervous system, TGF-β1 signaling through its receptor has been shown to promote the maturation of oligodendrocytes and facilitate remyelination in the spinal cord following demyelinating injury. nih.gov
Table 2: Summary of TGFBR1's Role in Organ Development and Homeostasis (Preclinical Research)
| Organ/System | TGFBR1 Function | Key Findings | Model System | Citations |
|---|---|---|---|---|
| Embryonic Lung | Regulates branching morphogenesis and alveolarization. | Expression is spatially and temporally regulated in epithelium and mesenchyme; disruption leads to developmental defects. atsjournals.orgnih.gov | Rat, Mouse, Human (scRNA-seq) | atsjournals.orgnih.govmdpi.combiorxiv.org |
| Heart Valve | Essential for valve formation (valvulogenesis). | Mutations are linked to congenital valve defects (e.g., Loeys-Dietz syndrome). frontiersin.orgresearchgate.net Regulates endothelial-to-mesenchymal transition. researchgate.net | Mouse, Human (genetic studies) | oup.comfrontiersin.orgresearchgate.netimrpress.com |
| Spinal Cord | Controls axial elongation and neuronal specification. | Involved in the trunk-to-tail transition. biorxiv.orgunl.pt Regulates the timing of neurogenesis. researchgate.net Promotes remyelination in adults. nih.gov | Chick, Mouse | biorxiv.orgunl.ptresearchgate.netnih.gov |
| Female Reproductive Tract | Critical for structural integrity, development, and function. | Knockout causes sterility, oviductal defects, and abnormal uterine muscle. nih.govnih.gov Overactivation also impairs uterine morphology and function. oup.com | Mouse (conditional knockout/activation) | nih.govnih.govplos.orgoup.compnas.org |
Investigational Applications of Tgfbr1 in 1 in Disease Models Preclinical Research
Tgfbr1-IN-1 as a Selective ALK5/TGFBR1 Inhibitor
Inhibition Profile and Specificity (IC50 of 10-100 nM)
This compound is characterized as a potent inhibitor of ALK5 (TGFBR1) kinase activity. Its inhibitory potency, measured by the half-maximal inhibitory concentration (IC50), is reported to be within the range of 10-100 nM medchemexpress.commedchemexpress.commedchemexpress.com. This concentration range indicates significant efficacy in blocking the enzymatic activity of TGFBR1. While specific comparative selectivity data for this compound against other kinases is not detailed in the provided snippets, its classification as an ALK5 inhibitor suggests a degree of specificity for this particular receptor within the TGF-β superfamily signaling cascade. For context, other ALK5 inhibitors like TGFβRI-IN-1 have shown IC50 values of 2 nM for TGFβRI and 7.6 μM for TGFβRII, highlighting selective inhibition of the type I receptor medchemexpress.com.
Applications in Cancer Research Models (In Vitro and In Vivo Non-Human)
Specific Cancer Models Investigated with TGFBR1 Inhibition
Pancreatic Cancer Models
The TGF-β signaling pathway is known to be dysregulated in pancreatic cancer, influencing tumor growth, invasion, metastasis, and the tumor microenvironment. While ALK5 inhibitors, in general, are explored for their potential in cancer therapy, specific preclinical studies detailing the application or efficacy of this compound in pancreatic cancer models were not found in the conducted searches.
Osteosarcoma Models
Osteosarcoma is a primary bone cancer where TGF-β signaling has been implicated in tumor progression and resistance to therapy. Although ALK5 inhibitors are investigated for their antiproliferative and anti-metastatic effects in various cancers, specific research findings on the use of this compound in osteosarcoma models were not identified in the performed searches.
Breast Cancer Models
The TGF-β pathway plays a complex role in breast cancer, affecting proliferation, invasion, and metastasis. Some related ALK5 inhibitors have shown potential in inhibiting breast tumor metastasis to the lung medchemexpress.commedchemexpress.com. However, specific published preclinical research findings detailing the efficacy or experimental outcomes of this compound in breast cancer models were not found in the performed searches.
Applications in Fibrotic Disease Research Models (In Vitro and In Vivo Non-Human)
The TGF-β signaling pathway is a central regulator of fibrosis, promoting fibroblast activation and excessive deposition of extracellular matrix (ECM) proteins in various organs. Inhibitors of ALK5, including this compound, are therefore investigated for their potential to ameliorate fibrotic processes. However, specific detailed research findings and quantitative data for this compound in the following fibrotic disease models were not identified in the conducted searches.
Inhibition of Fibroblast Activation and ECM Deposition
Fibroblast activation, characterized by increased proliferation, migration, and production of ECM components like collagen and fibronectin, is a hallmark of fibrotic diseases. Modulating TGF-β signaling via ALK5 inhibition is a strategy to counteract these processes. While this compound is recognized as an ALK5 inhibitor, specific studies detailing its direct effects on fibroblast activation and ECM deposition, with quantitative data, were not found in the executed searches.
Models of Pulmonary Fibrosis
Pulmonary fibrosis is a progressive and often fatal interstitial lung disease characterized by excessive ECM deposition in the lung parenchyma, driven by aberrant TGF-β signaling. While ALK5 inhibitors are explored for treating pulmonary fibrosis, specific research findings and data on the efficacy of this compound in preclinical models of pulmonary fibrosis were not identified in the performed searches.
Models of Renal Fibrosis
Renal fibrosis, a common endpoint for various chronic kidney diseases, involves excessive accumulation of ECM in the kidney, often mediated by TGF-β signaling. Some ALK5 inhibitors have been noted to suppress renal fibrosis in preclinical models medchemexpress.commedchemexpress.com. However, specific published preclinical research findings detailing the application or efficacy of this compound in renal fibrosis models were not found in the conducted searches.
Models of Hepatic Fibrosis
Hepatic fibrosis is a complex process characterized by the excessive accumulation of extracellular matrix (ECM) in the liver, often leading to cirrhosis and liver failure. The TGF-β signaling pathway is a central mediator of hepatic fibrosis, primarily through the activation of hepatic stellate cells (HSCs), which differentiate into myofibroblasts and produce excessive ECM ijbs.comphysiology.orgnih.gov. While direct studies utilizing "this compound" in hepatic fibrosis models are not explicitly detailed in the provided search results, the broader context of TGFBR1's role is clear. Studies on related compounds or genetic manipulations targeting TGFBR1 signaling have shown promise. For instance, interfering with TGF-β signaling using soluble TGF-β receptor II (sTβRII) has been shown to reduce liver fibrosis in animal models nih.gov. Furthermore, the overexpression of TrkB in hepatocytes or hepatic stellate cells has been shown to suppress liver fibrosis by inhibiting TGF-β/SMAD signaling, indicating that targeting TGFBR1 is a viable strategy in this context nih.gov.
Models of Hypertrophic Scar Formation
Hypertrophic scars are characterized by excessive collagen deposition and fibroblast proliferation, resulting in raised, thickened scars. The TGF-β pathway, particularly TGF-β1, is strongly implicated in the pathogenesis of hypertrophic scarring touro.edunih.govmdpi.complos.org. Fibroblasts in hypertrophic scar tissue exhibit increased production of TGF-β1 mRNA and protein compared to normal skin fibroblasts touro.edunih.gov. In preclinical models, elevated TGF-β1 levels have been linked to increased collagen synthesis, myofibroblast differentiation, and extracellular matrix deposition mdpi.complos.org. Studies have explored the inhibition of TGF-β signaling as a therapeutic strategy for hypertrophic scars. For example, a study using a rabbit ear model showed that gallic acid, which downregulates TGF-β/Smad signaling, effectively improved hypertrophic scar morphology and reduced ECM deposition mdpi.com. Similarly, the inhibition of TGF-β1 activity has been investigated in human hypertrophic scar models implanted in nude mice, suggesting that modulating this pathway is a key approach to managing scar formation plos.org. While specific data on "this compound" in these models are not directly presented, the established role of TGFBR1 in mediating TGF-β1 effects points to its potential relevance.
Applications in Other Disease Models (In Vitro and In Vivo Non-Human)
Cardiovascular Remodeling (e.g., Loeys-Dietz Syndrome mechanisms in animal models)
Loeys-Dietz Syndrome (LDS) is a genetic disorder characterized by aortic aneurysms and dissections, often caused by heterozygous loss-of-function mutations in TGFBR1 or TGFBR2 jci.orgplos.orgahajournals.orgnih.gov. These mutations paradoxically lead to increased TGF-β signaling, affecting vascular smooth muscle cell (VSMC) function and leading to arterial wall weakening jci.orgplos.org. Mouse models carrying mutations in Tgfbr1 have been developed to study LDS pathogenesis. For instance, a Tgfbr1 mouse model with a kinase-inactivating mutation (p.M318R) recapitulated aortic root aneurysms observed in humans, highlighting the role of TGFBR1 in maintaining vascular integrity jci.orgahajournals.org. Studies on these models suggest that lineage-specific defects in VSMCs, influenced by TGFBR1 signaling, contribute to aneurysm formation jci.org. While specific studies using "this compound" are not cited, the focus on Tgfbr1 mutations in LDS models underscores the importance of TGFBR1 in cardiovascular remodeling.
Muscle Regeneration and Myofiber Hypertrophy Models
The TGF-β signaling pathway, mediated by TGFBR1 and other receptors like ACVR1B, plays a complex role in skeletal muscle. While TGF-β1 and myostatin are generally associated with muscle atrophy and wasting disorders, inhibiting their signaling pathways has shown potential for improving muscle function nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net. Research indicates that the simultaneous muscle-specific knockout of both TGF-β type I receptors, Tgfbr1 and Acvr1b, can induce significant muscle hypertrophy and accelerate early muscle regeneration following injury nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net. In these studies, combined knockout of Acvr1b and Tgfbr1 in mature mouse myofibers led to muscle hypertrophy, primarily in type IIB myofibers, and improved regeneration post-injury by stimulating myogenic differentiation nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net. Individual knockout of either receptor had marginal or no significant effect on muscle mass or myofiber size, suggesting a synergistic role nih.govelifesciences.orgbiorxiv.orgresearchgate.netresearchgate.net. These findings highlight the potential of targeting TGFBR1 in conjunction with other receptors for modulating muscle mass and regeneration.
Wound Healing and Regenerative Processes in Non-Human Models
TGF-β signaling is a critical regulator of normal wound healing, influencing re-epithelialization, inflammation, angiogenesis, and granulation tissue formation nih.govnih.govmdpi.com. However, dysregulation of TGF-β can lead to impaired healing or excessive scarring touro.edunih.govnih.govmdpi.com. In some animal models, abrogation of the TGF-β pathway has resulted in improved wound closure, while in others, it has led to chronic or non-healing wounds nih.govmdpi.com. Studies on regenerative processes have also implicated TGF-β signaling. For instance, a mouse model with a point mutation in TGFBR1 exhibited a regenerative wound-healing phenotype, with enhanced chondrogenesis and cartilage island formation in regenerated ear wounds pnas.org. Treatment of regenerating limbs in axolotls with a TGFBR1 inhibitor (SB-431542) blocked limb regeneration, suggesting a complex, context-dependent role for TGFBR1 in regeneration pnas.org. While direct studies using "this compound" are not cited, the broad involvement of TGFBR1 in wound healing and regeneration suggests its potential relevance in these processes.
Modulation of Vascular Smooth Muscle Cell Proliferation and Apoptosis
Vascular smooth muscle cells (VSMCs) play a crucial role in cardiovascular health, and their proliferation and apoptosis are key events in vascular remodeling and disease, such as atherosclerosis nih.govresearchgate.netaging-us.comwjgnet.comnih.gov. TGF-β1, acting through TGFBR1, influences VSMC behavior in a cell-type-specific manner nih.govwjgnet.com. While TGF-β1 can promote endothelial cell apoptosis, it has been shown to inhibit apoptosis in VSMCs nih.gov. Furthermore, TGF-β signaling is implicated in VSMC proliferation and migration, processes central to the development of atherosclerosis and intimal hyperplasia aging-us.comwjgnet.comnih.gov. Studies have shown that inhibiting TGFBR1 signaling can suppress intimal hyperplasia in animal models and reduce VSMC proliferation in vitro nih.gov. For example, luteolin, a flavonoid, was found to inhibit VSMC proliferation and migration by targeting TGFBR1 signaling, leading to reduced phosphorylation of downstream molecules like Smad2/3 and Akt nih.gov. These findings highlight TGFBR1 as a potential target for modulating VSMC proliferation and apoptosis in cardiovascular disease contexts.
Methodological Approaches in Tgfbr1 in 1 Research
In Vitro Experimental Models
In vitro studies are fundamental to understanding the direct effects of Tgfbr1-IN-1 on cellular processes. These models provide a simplified and controlled environment to investigate the compound's interaction with TGFBR1 and its downstream signaling pathways.
A diverse range of cell culture systems is instrumental in studying TGFBR1 activity and its modulation by this compound. The choice of cell line is often dictated by the specific research question, as different cells exhibit varying levels of TGFBR1 expression and responsiveness to its signaling.
Commonly used cell lines include:
HEK293T cells: These human embryonic kidney cells are widely used for their high transfectability, making them suitable for overexpression studies of TGFBR1 and its variants. biorxiv.org
Fibroblast cell lines: Primary human lung fibroblasts and mouse fibroblast cell lines like 3T3 are frequently employed in fibrosis research, a key area where TGFBR1 signaling is implicated. mdpi.comcorelifeanalytics.com
Cancer cell lines: Various cancer cell lines, such as those from gastric cancer, are used to investigate the role of TGFBR1 in tumor progression and the potential of inhibitors like this compound to block these effects. frontiersin.org
Specialized cell lines: For specific organ systems, researchers may use cell lines like human kidney 2 (HK2) cells for renal fibrosis studies or porcine granulosa cells for reproductive biology research. frontiersin.orgsci-hub.se
These cell culture systems allow for the controlled administration of this compound and subsequent analysis of its impact on TGFBR1-mediated cellular events, such as proliferation, differentiation, and apoptosis.
High-throughput screening (HTS) is a critical tool for the discovery of novel antifibrotic agents that target the TGF-β pathway. These assays are designed to test large libraries of chemical compounds, including this compound, for their ability to inhibit fibrosis-related cellular processes.
Key features of HTS assays for antifibrotic agents include:
Miniaturization: Assays are typically performed in 96- or 384-well plates to accommodate a large number of compounds. corelifeanalytics.comphysiology.orgnih.gov
Automated imaging and analysis: High-content screening (HCS) platforms utilize automated microscopy and image analysis to quantify cellular changes, such as the deposition of extracellular matrix (ECM) proteins like collagen. corelifeanalytics.comresearchgate.net
Relevant cellular models: Primary human lung fibroblasts are a preferred cell model as they closely mimic the cellular environment of fibrotic diseases. corelifeanalytics.complos.org
Disease-relevant readouts: Assays measure key hallmarks of fibrosis, including myofibroblast differentiation, contractility, and ECM production. corelifeanalytics.complos.org
For instance, a study might use an HTS assay to screen for compounds that inhibit TGF-β1-induced myofibroblast differentiation in lung fibroblasts, with the potency of compounds like this compound being determined by their ability to reduce the expression of fibrotic markers. plos.org
Reporter gene assays are a powerful tool for quantifying the activity of the TGFBR1 signaling pathway. These assays utilize a reporter gene, most commonly luciferase, linked to a promoter containing Smad binding elements (SBEs). mdpi.com The CAGA box is a frequently used TGF-β responsive promoter element in these constructs. researchgate.net
The principle of the assay is as follows:
Cells are transfected with a plasmid containing the SBE-luciferase reporter construct. mdpi.comspandidos-publications.com
Upon activation of the TGFBR1 pathway by a ligand like TGF-β1, the downstream Smad proteins are phosphorylated and translocate to the nucleus.
The activated Smad complex binds to the SBEs in the reporter plasmid, driving the expression of the luciferase gene. researchgate.netindigobiosciences.com
The amount of light produced by the luciferase enzyme is then measured and is directly proportional to the activity of the TGFBR1 signaling pathway. mdpi.comspandidos-publications.com
Researchers use these assays to assess the inhibitory effect of compounds like this compound. A reduction in luciferase activity in the presence of the compound indicates its ability to block TGFBR1 signaling.
A variety of molecular biology techniques are employed to manipulate the expression of TGFBR1 and other components of its signaling pathway, providing deeper insights into the mechanism of action of this compound.
siRNA Knockdown: Small interfering RNA (siRNA) is used to specifically silence the expression of the TGFBR1 gene. origene.com By comparing the cellular response to a stimulus in the presence and absence of TGFBR1, researchers can confirm that the effects of a compound are indeed mediated through this receptor. frontiersin.org For example, if the effect of this compound is abolished in cells treated with TGFBR1 siRNA, it strongly suggests that TGFBR1 is the primary target.
Gene Overexpression and cDNA Constructs: Conversely, gene overexpression is used to study the consequences of increased TGFBR1 activity. horizondiscovery.com This is often achieved by transfecting cells with complementary DNA (cDNA) constructs that encode the TGFBR1 protein. horizondiscovery.com These experiments can help to elucidate the downstream effects of TGFBR1 activation and can be used in conjunction with inhibitors like this compound to demonstrate target engagement. For instance, overexpressing a constitutively active mutant of TGFBR1 can mimic a disease state, and the ability of this compound to reverse the resulting phenotype can be assessed. oup.comoncotarget.com
These molecular tools are essential for validating the target of this compound and for dissecting the specific signaling cascades it modulates.
Immunoprecipitation and Western blotting are fundamental biochemical techniques used to detect and quantify proteins within a cell or tissue sample. They are indispensable for studying the effects of this compound on the TGFBR1 signaling pathway.
Immunoprecipitation (IP): This technique is used to isolate a specific protein, such as TGFBR1, from a complex mixture of proteins. abcam.comantibodies-online.com An antibody that specifically recognizes TGFBR1 is used to "pull down" the receptor and any proteins that are bound to it. nih.gov This can be used to study protein-protein interactions, such as the interaction between TGFBR1 and its co-receptors or downstream signaling molecules.
Western Blotting: Following techniques like immunoprecipitation or simply after cell lysis, Western blotting is used to detect and quantify the amount of a specific protein. thermofisher.comorigene.com Proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with an antibody specific to the protein of interest, such as phosphorylated Smad2/3, to assess the activation state of the TGFBR1 pathway. A decrease in the levels of phosphorylated Smad2/3 in response to this compound treatment would provide strong evidence of its inhibitory activity. oup.com
These techniques provide direct evidence of the molecular changes induced by this compound within the cell.
In Vivo Non-Human Animal Models
While in vitro studies are crucial for understanding the molecular mechanisms of this compound, in vivo animal models are essential for evaluating its efficacy and physiological effects in a whole organism. Mouse models are predominantly used in TGFBR1 research due to the high degree of genetic and physiological similarity to humans. plos.org
Several types of mouse models are utilized:
Conditional Knockout Models: To overcome the embryonic lethality of a full Tgfbr1 knockout, conditional knockout (cKO) mice are generated. plos.org In these models, the Tgfbr1 gene is deleted in specific tissues or at a particular time point, allowing researchers to study the role of the receptor in adult animals and in specific disease contexts. plos.org
Gain-of-Function Models: These models express a constitutively active form of TGFBR1, leading to enhanced signaling. oup.comoncotarget.com These mice often develop pathologies, such as tumors or fibrosis, providing a model system to test the therapeutic potential of inhibitors like this compound. oup.comoncotarget.com
Point Mutation Models: Mice carrying specific point mutations in the Tgfbr1 gene can reveal the functional consequences of subtle changes in the receptor's activity. pnas.org For example, a mouse model with a point mutation leading to partial activation of TGFBR1 was found to have a regenerative healing phenotype. pnas.org
Haploinsufficient Models: These models, where one copy of the Tgfbr1 gene is non-functional, are used to study diseases like Loeys-Dietz syndrome. plos.org However, studies have shown that simple haploinsufficiency may not fully replicate the human disease phenotype in mice. plos.org
The use of these genetically engineered mouse models, in conjunction with models of induced disease (e.g., surgically induced fibrosis), provides a robust platform for the preclinical evaluation of this compound.
Conditional Knockout Models (e.g., Tgfbr1 cKO mice)
Conditional knockout (cKO) mouse models, which allow for the deletion of the Tgfbr1 gene in specific cell types or at particular developmental stages, have been instrumental in overcoming the embryonic lethality of a full knockout and revealing the tissue-specific functions of TGFBR1. nih.gov By using the Cre-loxP system, researchers can ablate Tgfbr1 in targeted tissues, such as the female reproductive tract, neurons, or specific epithelial cells. nih.govtandfonline.com
Studies using Tgfbr1 cKO models in the female reproductive tract, driven by anti-Müllerian hormone receptor type 2 (Amhr2)-Cre recombinase, have demonstrated that TGFBR1 is essential for reproductive integrity. nih.gov Female mice with this conditional deletion are sterile, exhibiting oviductal diverticula (small pouches in the oviduct) and defective development of uterine smooth muscle layers. nih.govwikipedia.org These structural abnormalities impair embryo transit to the uterus, leading to infertility. nih.govwikipedia.org
In the context of cancer, neuronal-specific deletion of Tgfbr1 using neurofilament-H (NF-H) Cre mice resulted in the spontaneous development of squamous cell carcinomas (SCCs) in approximately 35% of the mice, indicating a tumor-suppressive role for TGFBR1 in the skin. tandfonline.com Furthermore, combining the conditional deletion of Tgfbr1 with the deletion of other tumor suppressor genes, such as PTEN, has been shown to accelerate cancer progression. In the uterus, the simultaneous deletion of Pten and Tgfbr1 leads to more aggressive and invasive endometrial cancer compared to the deletion of Pten alone, demonstrating a synergistic tumor-suppressive function. nih.gov This double-knockout model also showed enhanced metastasis to the lungs. nih.gov
| Model System | Key Research Finding | Reference |
| Tgfbr1 cKO in Female Reproductive Tract (Amhr2-Cre) | Essential for reproductive tract integrity; deletion leads to sterility, oviductal diverticula, and defective uterine smooth muscle. | nih.gov |
| Neuronal Tgfbr1 cKO (NF-H Cre) | Loss of TβRI leads to spontaneous squamous cell carcinoma (SCC) formation. | tandfonline.com |
| Tgfbr1/PTEN Double cKO in Uterus (Pgr-Cre) | Simultaneous deletion accelerates endometrial cancer progression and metastasis compared to Pten deletion alone. | nih.gov |
| Tgfbr1 cKO in Myofibres (HSA-MCM) | Combined knockout with Acvr1b leads to significant muscle hypertrophy. | biorxiv.org |
Constitutively Active TGFBR1 Mouse Models
To investigate the consequences of excessive TGFβ signaling, researchers have developed mouse models that express a constitutively active form of TGFBR1 (TGFBR1-CA). oup.comoncotarget.com These models typically involve a Tgfbr1 allele containing activating mutations (e.g., T204D) and a LoxP-flanked stop cassette, allowing for its conditional expression in the presence of Cre recombinase. oup.comoup.com This gain-of-function approach has been particularly insightful in oncology and reproductive biology.
When TGFBR1-CA is activated in the mouse uterus using a progesterone (B1679170) receptor (Pgr)-Cre driver, the mice become sterile and develop hypermuscled uteri with disorganized myometrial structures and a significant reduction in uterine glands. oup.com This phenotype highlights the necessity of tightly regulated TGFβ signaling for proper uterine development and function. oup.com
In the ovary, activating TGFBR1-CA in somatic cells via Amhr2-Cre or Cyp19-Cre leads to the development of ovarian sex cord-stromal tumors, specifically granulosa cell tumors (GCTs), with complete penetrance. oncotarget.comresearchgate.netmdpi.com These tumors recapitulate many features of human GCTs, including elevated serum inhibin and estradiol (B170435) levels. oncotarget.com The tumor development is associated with enhanced cell proliferation, impaired differentiation, and increased angiogenesis. oncotarget.comresearchgate.net Similarly, activating TGFBR1-CA in the testes using Amhr2-Cre results in testicular tumors resembling GCTs, leading to defective spermatogenesis. oup.com These models provide direct evidence for the oncogenic potential of overactive TGFBR1 signaling in the gonads. oncotarget.comoup.com
| Model System | Driving Cre Line | Key Research Finding | Reference |
| Constitutively Active TGFBR1 | Pgr-Cre (Uterus) | Causes infertility, hypermuscled uteri, and reduced uterine gland formation. | oup.com |
| Constitutively Active TGFBR1 | Amhr2-Cre (Ovary) | Induces ovarian granulosa cell tumors with complete penetrance, leading to reproductive failure. | oncotarget.com |
| Constitutively Active TGFBR1 | Amhr2-Cre (Testis) | Results in the development of testicular tumors resembling granulosa cell tumors and defective spermatogenesis. | oup.com |
Xenograft Tumor Models (e.g., A549 subcutaneous xenograft)
Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of potential therapeutics. The A549 non-small cell lung cancer (NSCLC) cell line is frequently used to establish subcutaneous xenograft tumors to study the role of the TGFβ pathway and test inhibitors like this compound. cancer-genetics.orgnih.gov
In studies using A549 subcutaneous xenografts, targeting TGFBR1 has been shown to suppress tumor growth. For instance, the overexpression of microRNA-98-5p, which directly targets and downregulates TGFBR1, resulted in a significant reduction in tumor growth and metastasis in mouse models. cancer-genetics.orgnih.gov Similarly, pharmacological inhibition of TGFBR1 with the inhibitor galunisertib (B1674415) effectively hampered the tumor-promoting effects of cisplatin-induced senescent cells in A549 xenograft models. biorxiv.org These models are valuable for demonstrating the in vivo anti-tumor effects of agents that modulate TGFBR1 signaling. nih.govbiorxiv.org The environment of the host mouse can also influence tumor histology; A549 cells can form tumors with different features (solid vs. acinar) depending on the site of injection, such as subcutaneously or under the renal capsule. aacrjournals.org
Autochthonous Disease Models
Autochthonous disease models, where diseases such as cancer arise spontaneously in genetically engineered animals, are considered to more accurately replicate the complex interactions of human disease, including the native tumor microenvironment and immune responses. bmj.comnih.gov These models are crucial for studying the therapeutic efficacy of TGFβ pathway inhibitors in a more physiologically relevant context.
For example, in an autochthonous model of melanoma (the TiRP model), a neutralizing antibody specific to TGFβ1 showed therapeutic efficacy as a monotherapy by preventing tumor progression through the blockade of the epithelial-to-mesenchymal transition (EMT). bmj.com This effect was found to be tumor-intrinsic rather than immune-mediated. bmj.com In autochthonous models of pancreatic cancer, combining TGFβ receptor inhibition with chemotherapy (gemcitabine) has been shown to reprogram the immune landscape and suppress tumor growth. aacrjournals.org These models provide a robust platform for understanding how TGFBR1 inhibitors interact with the tumor, its stroma, and the host immune system. bmj.comaacrjournals.org
Wound Healing Models (e.g., ear punch, dorsal split)
Animal models of wound healing are used to investigate the complex cellular and molecular processes involved in tissue repair and regeneration, where TGFβ signaling plays a pivotal role. Common models include the ear pinna punch and the dorsal skin split or excision. nih.govmdpi.com The ear punch model is particularly useful for studying regenerative potential, as the cartilage sheet in the ear prevents the rapid wound contraction seen in dorsal skin wounds. mdpi.com
In a mouse strain identified through a forward genetic screen, a point mutation in Tgfbr1 was linked to a heritable, fast, and regenerative healing phenotype in an ear punch wound model. nih.gov These mutant mice showed a significant decrease in wound diameter and regenerated new cartilage, hair follicles, and sebaceous glands. nih.gov In a dorsal split wound-healing model, these same mutant mice also exhibited a small but significant acceleration in wound closure. nih.gov These models are critical for exploring how modulation of TGFBR1 activity, potentially through inhibitors like this compound, could be harnessed to improve healing or promote regeneration. nih.gov
Mutant Kras-Induced Pancreatic Precancer Models
Genetically engineered mouse models (GEMMs) that recapitulate the key genetic events of human pancreatic ductal adenocarcinoma (PDAC), such as the activation of the Kras oncogene, are vital for studying cancer initiation and progression. pancreapedia.orgtum.de Models expressing a mutant Kras allele (e.g., KrasG12D) specifically in the pancreas (e.g., using an Elastase or Pdx1 promoter) develop precursor lesions known as pancreatic intraepithelial neoplasia (PanINs), which mimic the early stages of human PDAC. pancreapedia.orgaacrjournals.org
To dissect the role of TGFBR1 signaling in this context, these Kras-driven models have been crossed with mice that have altered Tgfbr1 expression. aacrjournals.org Research using Elastase-KrasG12D mice crossed with Tgfbr1 haploinsufficient mice (EL-Kras/Tgfbr1+/-) revealed that a constitutive reduction in Tgfbr1 signaling significantly inhibits the development of pancreatic precancer. aacrjournals.org Compared to mice with normal Tgfbr1 levels, the haploinsufficient mice had a lower incidence and frequency of precancerous lesions, as well as reduced fibrosis and inflammation in the pancreas. aacrjournals.org These findings suggest that targeting TGFBR1 may be a viable strategy for preventing the initiation of pancreatic cancer. aacrjournals.org
| Model System | Genetic Modification | Key Research Finding | Reference |
| Pancreatic Precancer Model | Elastase-KrasG12D; Tgfbr1+/- | Tgfbr1 haploinsufficiency reduces the incidence and frequency of mutant Kras-induced precancerous lesions. | aacrjournals.org |
| Pancreatic Cancer Model | P48-Cre; LSL-KrasG12D | Adoptive transfer of Tgfbr1+/- CD8+ T cells reduces tumor burden. | aacrjournals.org |
Bioinformatics and Computational Modeling
Bioinformatics and computational modeling are increasingly powerful approaches for understanding the complex dynamics of TGFBR1 signaling networks. These in silico methods integrate experimental data to build predictive models, identify key network components, and analyze the impact of genetic mutations. plos.orgnih.gov
Computational models have been developed to simulate biological processes heavily influenced by TGFβ signaling, such as the endothelial to mesenchymal transition (EndMT). frontiersin.org These models incorporate key components like TGFβ ligands, TGFBR1 (ALK5), and downstream SMAD proteins to understand the conditions that trigger cell differentiation. frontiersin.org In the study of osteoarthritis, computational modeling combined with experimental data has shown that TGFBR1-dependent Smad2/3 signaling is required for TGFβ to repress the expression of the matrix-degrading enzyme MMP13. plos.org By integrating these models with network analyses of microarray data from patients, researchers can gain a global view of the crosstalk between different signaling pathways. plos.org
In silico algorithms such as PolyPhen, SIFT, and Fold-X are used to predict the functional and pathogenic impact of novel mutations discovered in the TGFBR1 gene in human diseases like Marfan syndrome-related disorders. nih.gov Furthermore, bioinformatics analysis of gene expression datasets from public repositories like the Gene Expression Omnibus (GEO) allows for the identification of differentially expressed genes and pathways related to TGFBR1 in various diseases, including autoimmune uveitis. acs.org These computational approaches are essential for generating new hypotheses and guiding future experimental research into TGFBR1 function and inhibition. acs.org
Protein-Protein Interaction Network Analysis (e.g., STRING database)
Protein-protein interaction (PPI) network analysis is a crucial bioinformatic tool used to understand the complex relationships between proteins. The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database is a prominent resource for this purpose, integrating data from various sources including experimental repositories, computational predictions, and public text collections. github.ionih.govcncb.ac.cn In the context of this compound research, PPI analysis helps to elucidate the broader biological context of its target, TGFBR1.
By inputting TGFBR1 into the STRING database, researchers can visualize a network of interacting proteins. nih.govresearchgate.netnih.govfrontiersin.org This network reveals both direct physical interactions and indirect functional associations. github.ionih.govcncb.ac.cn The edges connecting the nodes (proteins) in the network are color-coded to represent the type of evidence supporting the interaction, such as known interactions from curated databases or experimentally determined interactions. researchgate.net The thickness of these lines indicates the strength of the data support. researchgate.net This analysis can identify key proteins involved in fibrosis and cancer that interact with TGFBR1, reinforcing its significance as a therapeutic target. africanjournalofbiomedicalresearch.com For instance, studies have used STRING to construct PPI networks for genes related to gastric cancer, which helped identify TGFBR1 as a key target for compounds like Isoliensinine. nih.govresearchgate.netnih.govfrontiersin.org
Molecular Docking Studies (e.g., with Tetrahydrocurcumin, Isoliensinine)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction between a ligand, such as a potential inhibitor, and its protein target.
Tetrahydrocurcumin: In silico studies have utilized molecular docking to evaluate the interaction between Tetrahydrocurcumin (THC) and TGFBR1. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com These studies have shown that THC can bind strongly to TGFBR1, with a notable binding energy of -8.6 kcal/mol, indicating high affinity. africanjournalofbiomedicalresearch.com The docking analysis revealed key interactions, including the formation of hydrogen bonds with specific amino acid residues like Glu58 and Arg125, and hydrophobic interactions with residues such as Leu160 and Phe157. africanjournalofbiomedicalresearch.com These findings suggest that THC could effectively inhibit TGF-β signaling. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com
Isoliensinine: Similarly, molecular docking has been employed to investigate the binding of Isoliensinine to TGFBR1. nih.govresearchgate.net The results demonstrated a strong binding activity with a binding energy of -6.64 kcal/mol and the potential formation of at least two hydrogen bonds. nih.gov This computational evidence supports the hypothesis that Isoliensinine exerts its effects by directly interacting with and inhibiting TGFBR1. nih.govresearchgate.netfrontiersin.org
Pathway Analysis (e.g., KEGG database)
Pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) helps to understand the biological pathways in which a particular gene or protein is involved. genome.jpgenome.jpgsea-msigdb.org For TGFBR1, KEGG pathway analysis reveals its central role in the TGF-β signaling pathway, which regulates a wide array of cellular processes including proliferation, differentiation, apoptosis, and migration. genome.jpgenome.jp
The KEGG database shows that TGFBR1 is involved in numerous pathways beyond the canonical TGF-β pathway, including pathways in cancer, MAPK signaling, and cytokine-cytokine receptor interaction. genome.jp This information is critical for understanding the potential downstream effects of inhibiting TGFBR1 with compounds like this compound. For example, analysis of differentially expressed genes in hepatocellular carcinoma has used KEGG to identify enrichment in the TGF-β pathway, highlighting its importance in the disease. researchgate.net
Gene Expression Analysis (e.g., microarray, qPCR)
Gene expression analysis provides quantitative information about which genes are active in a particular cell or tissue at a specific time. This is often accomplished using techniques like microarray analysis and quantitative polymerase chain reaction (qPCR).
Microarray: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Studies have used microarrays to identify the differential expression of TGFBR1 in various disease states. For instance, microarray data has shown that TGFBR1 is differentially expressed in the iPSC-derived motor neurons and skeletal muscle of patients with amyotrophic lateral sclerosis (ALS). osf.io It has also been used to analyze gene expression in primary neuroblastoma tumors, revealing the expression of both TGFB1 and TGFBR1. nih.gov
qPCR: Quantitative PCR (qPCR) is a more targeted approach used to quantify the expression of specific genes. It is often used to validate the findings of microarray studies. researchgate.net For example, qPCR has been used to confirm the upregulation of TGFBR1 mRNA in malignant thyroid nodules compared to benign ones. scielo.brscielo.br It has also been employed to study the regulation of TGFBR1 expression in response to various stimuli, such as in human chondrocytes stimulated with TGF-β1. spandidos-publications.com In studies of smooth muscle development, qPCR has been used to track the mRNA levels of smooth muscle marker genes, including Tgfbr1. oup.com
Comparative Studies with Other TGFBR1/ALK5 Inhibitors
To better understand the specific properties and potential advantages of this compound, it is often compared to other known inhibitors of the TGFBR1/ALK5 kinase.
| Inhibitor | Key Comparative Findings |
| SB-431542 | A potent and specific inhibitor of ALK4, ALK5, and ALK7. tocris.com Studies have shown it can block TGF-β1-induced effects, such as CTGF mRNA and protein expression. nih.gov It has been used as a benchmark to assess the inhibitory effects of other compounds and has been shown to inhibit TGF-β1-induced collagen gel contraction in a dose-dependent manner. researchgate.net However, some mutant forms of ALK5, like A230V-ALK5 found in endometrial cancer, show reduced sensitivity to inhibition by SB-431542. nih.gov |
| Galunisertib (LY2157299) | A selective small molecule inhibitor of TGFβR1. mdpi.com Preclinical studies have suggested that next-generation inhibitors like LY3200882 were designed to be more potent and selective than galunisertib. aacrjournals.org Galunisertib has been shown to suppress SMAD activation in neuroblastoma cells and can restore the cytotoxic functions of natural killer cells that are inhibited by TGF-β1. nih.gov It has also been used in vivo to attenuate retinal inflammation in models of autoimmune uveitis. acs.org |
| Vactosertib (EW-7197) | An inhibitor of the TGF-β signaling pathway that has been shown to inhibit the production of TIMPs by hepatic stellate cells. bioone.org |
| Isoliensinine | Identified through bioinformatics as a compound that targets TGFBR1 to suppress the proliferation and migration of gastric cancer cells. nih.govnih.govfrontiersin.org Its action is linked to the regulation of the TGF-β-Smad signaling pathway. nih.govresearchgate.netfrontiersin.org |
| Tranilast | An anti-fibrotic drug that also exhibits anti-angiogenic properties. nih.gov It has been shown to inhibit the release of TGF-β and can reduce tumor growth and fibrosis in colorectal cancer models. nih.gov Docking studies indicate that Tranilast can directly interact with ALK5. nih.gov It has also been shown to attenuate TGFβ2-induced phosphorylation of SMAD2. semanticscholar.org |
These comparative studies are essential for contextualizing the efficacy and specificity of this compound within the broader landscape of TGF-β signaling inhibitors.
Future Directions and Emerging Research Avenues for Tgfbr1 in 1
Elucidating Novel Non-Canonical TGFBR1 Signaling Dependencies
While the canonical, SMAD-dependent pathway of TGFBR1 signaling is well-characterized, there is a growing recognition of the importance of non-canonical, SMAD-independent pathways in mediating the diverse effects of TGF-β. nih.govresearchgate.net These alternative signaling cascades are crucial as they can influence cellular responses in parallel with or independently of SMAD proteins, contributing to the context-dependent nature of TGF-β signaling. researchgate.netresearchgate.net Future research must focus on fully elucidating these non-canonical dependencies to understand the complete spectrum of Tgfbr1-IN-1's effects.
The TGFBR1 receptor complex can transmit signals through various kinases and adaptor proteins to activate pathways such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), phosphatidylinositol 3-kinase (PI3K)/AKT, and Rho-like GTPases (e.g., RhoA). nih.govresearchgate.netresearchgate.net For instance, certain TGFBR1 gene variants, like TGFBR1*6A, have been shown to enhance cancer cell migration and invasion through the activation of RhoA, a process that may be independent of canonical TGF-β signaling. nih.govnih.gov TGF-β signaling can also activate the TRAF6-TAK1-p38 MAPK pathway, which is essential for processes like autophagy induction in cancer cells. frontiersin.orgnih.gov A comprehensive mapping of these networks will be essential for predicting the full biological consequences of TGFBR1 inhibition with agents like this compound.
| Pathway | Key Mediators | Cellular Processes Regulated | References |
|---|---|---|---|
| MAPK/ERK | Ras, Raf, MEK, ERK1/2 | Cell proliferation, differentiation, migration | nih.govnih.gov |
| PI3K/AKT | PI3K, AKT, mTOR | Cell survival, growth, metabolism, translation | researchgate.netresearchgate.netfrontiersin.org |
| p38/JNK | TAK1, MKK3/6, MKK4/7, p38, JNK | Apoptosis, inflammation, stress responses | nih.govresearchgate.net |
| Rho GTPase | RhoA, ROCK, Cdc42 | Cytoskeletal organization, cell motility, invasion | researchgate.netnih.govnih.gov |
| NF-κB | TRAF6, TAK1, IKK | Inflammation, immune response, cell survival | researchgate.netfrontiersin.org |
Investigating Synergistic Effects in Combination Therapies (e.g., with immunotherapies)
A significant avenue of future research lies in evaluating this compound in combination with other therapeutic modalities, particularly immunotherapy. The TGF-β pathway is a potent suppressor of the anti-tumor immune response within the tumor microenvironment (TME). nih.govnih.gov By promoting an immunosuppressive climate, TGF-β signaling can contribute to resistance against immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies. nih.govnih.gov
Preclinical studies have demonstrated that blocking TGF-β signaling can reprogram the TME, enhance the infiltration of cytotoxic T cells into tumors, and synergize with ICIs to promote tumor regression. nih.gov The immunosuppressive mechanisms of the TGF-β and PD-1/PD-L1 pathways are considered independent and complementary, providing a strong rationale for their dual inhibition. nih.govmedwinpublishers.com Beyond immunotherapy, combining TGFBR1 inhibitors with conventional treatments like chemotherapy and radiation has also shown promise, as TGF-β inhibition can enhance the sensitivity of cancer cells to these treatments. bmj.com Future clinical trials will be critical to determine the optimal combinations, scheduling, and patient populations for these synergistic strategies.
| Combination Agent | Rationale for Synergy | Potential Disease Targets | References |
|---|---|---|---|
| Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1) | Overcomes TGF-β-mediated immune evasion and resistance to ICIs; enhances T-cell infiltration and activity in the TME. | Non-Small Cell Lung Cancer, Urothelial Carcinoma, Colorectal Cancer | nih.govnih.govmedwinpublishers.com |
| Chemotherapy (e.g., Gemcitabine) | TGF-β inhibition can enhance the cytotoxic effects of chemotherapy agents against cancer cells. | Pancreatic Cancer, Triple-Negative Breast Cancer | bmj.commdpi.com |
| Radiation Therapy | Inhibiting TGF-β signaling can increase the radiosensitivity of cancer cells and improve tumor control. | Breast Cancer, Glioblastoma | bmj.com |
| TAA-Targeting Vaccines | Dual approach may enhance the overall anti-tumor immune response beyond that of each monotherapy. | Breast Cancer | bmj.com |
Exploring Context-Dependent Roles of TGFBR1 in Disease Progression
The role of TGFBR1 signaling in cancer is paradoxically complex; it can act as a tumor suppressor in the early stages of carcinogenesis while promoting invasion, metastasis, and immune evasion in advanced disease. nih.govnih.govnih.gov This dual functionality is highly context-dependent, varying with cell type, tumor stage, and the surrounding microenvironment. nih.govnih.govnih.gov For example, TGF-β is a potent inhibitor of proliferation in normal and premalignant epithelial cells, but in late-stage cancers, tumor cells often lose this cytostatic response and instead utilize TGF-β signaling to enhance their metastatic capabilities. frontiersin.orgnih.govspandidos-publications.com
Therefore, a critical area of future research is to dissect the specific contexts in which TGFBR1 inhibition would be beneficial versus potentially detrimental. This requires a deep understanding of the molecular switches that govern the transition of TGFBR1 signaling from a tumor-suppressive to a pro-oncogenic pathway. Investigating the effects of this compound across different stages of various diseases will be crucial for defining the appropriate therapeutic window and for stratifying patients who are most likely to respond positively to treatment.
| Disease Stage/Context | Primary Role of TGFBR1 Signaling | Key Cellular Outcomes | References |
|---|---|---|---|
| Normal Tissue / Early Carcinogenesis | Tumor Suppressor | Inhibition of cell proliferation (G1 arrest), induction of apoptosis, maintenance of tissue homeostasis. | frontiersin.orgnih.govspandidos-publications.com |
| Advanced Malignancy | Tumor Promoter | Promotion of Epithelial-Mesenchymal Transition (EMT), invasion, metastasis, angiogenesis. | nih.govnih.govnih.gov |
| Tumor Microenvironment | Immunosuppressor | Inhibition of cytotoxic T cells and NK cells; promotion of regulatory T cells (Tregs). | nih.govnih.gov |
| Fibrotic Diseases | Pro-fibrotic | Stimulation of extracellular matrix production, fibroblast activation. | nih.govnih.gov |
Development of Advanced In Vitro and In Vivo Models for this compound Efficacy Assessment
To accelerate the clinical translation of TGFBR1 inhibitors, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems, which often fail to replicate the complexity of native tissues. crownbio.comyoutube.com The development and utilization of advanced preclinical models are paramount for accurately assessing the efficacy of compounds like this compound.
Advanced In Vitro Models: Three-dimensional (3D) organoid cultures, particularly patient-derived tumoroids, are emerging as superior in vitro models. youtube.com These systems better recapitulate the cellular heterogeneity, architecture, and drug responses of the original patient tumors. crownbio.comnih.gov Organoids can be used for higher-throughput screening of TGFBR1 inhibitors and to study their effects in a more physiologically relevant context, including in co-cultures with immune cells to model interactions within the TME. crownbio.comresearchgate.net
Advanced In Vivo Models: Genetically engineered mouse models (GEMMs), such as those with conditional knockouts of Tgfbr1 in specific tissues, are invaluable for dissecting the in vivo role of this receptor in both healthy and diseased states. elifesciences.org For instance, mice with Tgfbr1 haploinsufficiency have been shown to develop more intestinal tumors, providing a model to study TGFBR1 as a modifier of cancer risk. nih.gov Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, also offer a powerful platform for evaluating the in vivo efficacy of this compound against human cancers.
| Model System | Key Advantages | Limitations | Application for this compound | References |
|---|---|---|---|---|
| 2D Cell Culture | High-throughput, low cost, genetically manipulable. | Lacks tissue architecture and cellular heterogeneity; poor predictive value for in vivo efficacy. | Initial screening, mechanistic studies. | crownbio.com |
| 3D Organoids/Tumoroids | Patient-derived; preserves tissue architecture, heterogeneity, and genetic diversity; better predicts clinical response. | More complex and costly to maintain; lacks systemic effects (e.g., vasculature, systemic immunity). | Efficacy testing, biomarker discovery, co-culture with immune cells. | crownbio.comyoutube.comnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Studies gene function in the context of an intact immune system and native microenvironment. | Time-consuming to develop; may not fully recapitulate human disease. | Investigating in vivo mechanism of action, long-term effects of inhibition. | nih.govelifesciences.org |
| Patient-Derived Xenografts (PDX) | Maintains the heterogeneity and genetic features of the original human tumor. | Typically requires immunodeficient hosts, precluding studies on immunotherapy combinations. | In vivo efficacy testing on a panel of human tumors. |
Identifying Novel Biomarkers for TGFBR1-Targeted Interventions
A key challenge in the clinical development of targeted therapies is the selection of patients who will derive the most benefit. jhoponline.com For TGFBR1 inhibitors like this compound, the identification and validation of robust predictive and pharmacodynamic biomarkers are critical for guiding clinical application.
Pharmacodynamic (PD) Biomarkers: These markers are essential to confirm that the drug is engaging its target and modulating the intended pathway. Phosphorylated SMAD2/3 (pSMAD2/3), the direct downstream substrates of TGFBR1, are established PD biomarkers. researchgate.net Research has shown that pSMAD2/3 levels can be reliably measured in surrogate tissues like peripheral blood mononuclear cells (PBMCs), skin biopsies, and circulating tumor cells (CTCs), offering a minimally invasive way to monitor target engagement in patients. researchgate.net Markers of epithelial-mesenchymal transition (EMT), such as SNAI1, are also being explored as downstream PD biomarkers. researchgate.net
Predictive Biomarkers: These markers aim to identify patients whose tumors are dependent on TGFBR1 signaling and are therefore more likely to respond to its inhibition. ebrary.net Research is focused on identifying gene expression signatures associated with high TGF-β pathway activity. nih.gov For example, a TGF-β-related EMT signature has been shown to predict metastasis-free survival in lung adenocarcinoma. mdpi.com Furthermore, specific gene mutations or expression patterns (e.g., ERBB2, EFNB1) are being investigated as potential predictors of response to TGF-β blockade in specific cancers like esophageal adenocarcinoma. nih.gov Genetic variants, such as the TGFBR16A polymorphism, may also serve as susceptibility biomarkers that identify individuals at a higher risk for certain cancers. nih.govnih.gov
| Biomarker | Type | Method of Detection | Clinical Utility | References |
|---|---|---|---|---|
| Phospho-SMAD2/3 (pSMAD2/3) | Pharmacodynamic | Immunofluorescence, Luminex assay, Immunohistochemistry (IHC) | Confirms target engagement and pathway inhibition in tumor or surrogate tissues (PBMCs, CTCs). | researchgate.net |
| TGF-β-induced Gene Signature | Predictive | RNA sequencing (RNA-seq), qRT-PCR | Identifies patients with active TGF-β signaling who may be more responsive to inhibitors. | nih.govmdpi.com |
| EMT Markers (e.g., SNAI1, Vimentin) | Pharmacodynamic / Predictive | IHC, Western Blot, qRT-PCR | Monitors downstream pathway effects; may predict sensitivity in tumors reliant on TGF-β-driven EMT. | researchgate.netnih.gov |
| TGFBR1*6A Polymorphism | Susceptibility / Predictive | Genotyping | May identify individuals with increased cancer risk and potentially altered response to therapy. | nih.govnih.gov |
| ERBB2, EFNB1, TNS4 Expression | Predictive | RNA-seq, IHC | Identified as potential predictors of response to TGF-β inhibition in esophageal adenocarcinoma. | nih.gov |
Q & A
Advanced Question
- PK Parameters : Measure plasma half-life (t1/2), bioavailability (via IV vs. oral administration), and tissue distribution (LC-MS/MS quantification) in rodent models, adjusting formulations (e.g., PEGylation) to improve solubility .
- PD Biomarkers : Monitor SMAD7 upregulation (qRT-PCR) or collagen deposition (histopathology) in target tissues (e.g., fibrotic liver or lung) to correlate dosing with biological effect .
- Dosing Schedule : Use staggered administration to mitigate toxicity (e.g., monitoring weight loss, serum ALT/AST levels) while maintaining efficacy .
What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Basic Question
- Nonlinear Regression : Fit dose-response data using four-parameter logistic models (e.g., GraphPad Prism) to derive EC50/IC50 values with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for pairwise differences) when assessing multiple concentrations or time points .
- Power Analysis : Predefine sample sizes (e.g., G*Power software) to ensure adequate detection of effect sizes (≥80% power, α=0.05) .
How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?
Advanced Question
- Compound Stability : Assess metabolic degradation using liver microsome assays (human/rodent) and adjust chemical scaffolds (e.g., cyclopropyl groups) to enhance stability .
- Tissue Penetrance : Quantify compound levels in target tissues via mass spectrometry and correlate with PD readouts to identify bioavailability barriers .
- Alternative Delivery Systems : Explore nanoparticle encapsulation or liposomal formulations to improve biodistribution .
What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s therapeutic potential in fibrosis?
Basic Question
- In Vitro Models : Prioritize primary human fibroblasts (e.g., lung or hepatic) over immortalized lines to retain disease-relevant phenotypes. Use TGF-β1-stimulated collagen secretion (ELISA) as a primary endpoint .
- In Vivo Models : Select organ-specific fibrosis models (e.g., bleomycin-induced lung fibrosis in mice, CCl4-induced liver fibrosis in rats) with validated endpoints (e.g., hydroxyproline content, Ashcroft score) .
- Human Relevance : Validate findings in patient-derived organoids or precision-cut tissue slices (PCTS) to bridge preclinical and clinical gaps .
How can researchers systematically evaluate this compound’s potential for off-target effects in transcriptomic or proteomic screens?
Advanced Question
- Multi-Omics Integration : Combine RNA-seq (for pathway enrichment) with global proteomics (e.g., TMT labeling) to identify concordant/discordant targets .
- CRISPR Validation : Use gene knockout (e.g., TGFBR1-deficient cells) to confirm on-target vs. off-target effects .
- Network Pharmacology : Construct protein interaction networks (e.g., STRING DB) to contextualize off-target hits within broader signaling cascades .
What are best practices for ensuring reproducibility when publishing this compound-related findings?
Basic Question
- Detailed Methods : Report buffer compositions, incubation times, and instrument settings (e.g., plate reader wavelengths) to enable replication .
- Raw Data Sharing : Deposit datasets in repositories like Figshare or Zenodo, including unprocessed Western blot images and flow cytometry .fcs files .
- Code Availability : Provide scripts for statistical analysis (e.g., R/Python) and image processing (e.g., ImageJ macros) .
How should conflicting results from kinase selectivity profiling be interpreted for this compound?
Advanced Question
- Assay Variability : Compare results across platforms (e.g., radiometric vs. luminescent kinase assays) and normalize to ATP concentration (Km adjustments) .
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases with ambiguous inhibition data .
- Functional Confirmation : Validate putative off-targets in cellular assays (e.g., siRNA knockdown) to assess biological relevance .
What strategies are effective for integrating this compound’s mechanism into existing TGF-β pathway models?
Advanced Question
- Computational Modeling : Build kinetic models (e.g., COPASI) incorporating this compound’s IC50 and binding kinetics to simulate pathway inhibition .
- Crosstalk Analysis : Profile crosstalk with parallel pathways (e.g., BMP or Wnt) via phospho-antibody arrays to identify compensatory mechanisms .
- Patient Stratification : Use genomic data (e.g., TCGA) to correlate TGFBR1 expression with clinical outcomes, guiding translational hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
